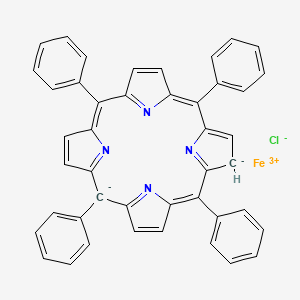

Iron(III) tetraphenylporphyrin chloride

Description

Significance in Metalloporphyrin Chemistry and Beyond

The importance of Fe(TPP)Cl stems from its role as a biomimetic model for heme proteins, such as hemoglobin, myoglobin (B1173299), and cytochrome P450. umb.eduresearchgate.net These proteins are vital for a range of biological functions, including oxygen transport and metabolism. The study of simpler synthetic analogues like Fe(TPP)Cl allows researchers to investigate the fundamental principles governing the behavior of these complex biological molecules under controlled laboratory conditions. umb.edu Its stable and well-defined structure provides a platform for understanding electron transfer processes, catalytic mechanisms, and the influence of the surrounding environment on the metal center. chemimpex.com

Historical Context and Evolution of Research

The synthesis of tetraphenylporphyrin (B126558) and its metal complexes marked a significant milestone in chemistry. While early methods for creating tetraarylporphyrins were developed by Rothemund, the syntheses were later refined by Adler and Longo, and subsequently by Lindsey, making these compounds more accessible for widespread study. researchgate.net The preparation of Fe(TPP)Cl itself involves the reaction of tetraphenylporphyrin with an iron(II) salt, such as ferrous chloride, in the presence of air. wikipedia.org

Over the decades, research on Fe(TPP)Cl has evolved from fundamental synthetic and characterization studies to a broad array of applications. Initial investigations focused on its basic properties, but the field has since expanded to explore its catalytic potential, its use in the development of sensors, and its role in materials science. chemimpex.comnih.gov

Overview of Key Research Areas

The versatility of iron(III) tetraphenylporphyrin chloride has led to its application in several key areas of scientific inquiry:

Catalysis: Fe(TPP)Cl is widely studied as a catalyst for various organic reactions, particularly oxidations. chemimpex.comfrontierspecialtychemicals.com It can mimic the function of enzymes like cytochrome P450 to catalyze the selective oxidation of hydrocarbons. researchgate.netnih.gov

Biomimetic Studies: As a model for heme proteins, it is instrumental in elucidating the mechanisms of oxygen activation and transfer in biological systems. umb.edunih.gov

Materials Science and Sensors: Researchers have incorporated Fe(TPP)Cl into various materials to develop sensors for detecting molecules like carbon monoxide and limonene. Its electronic properties also make it a candidate for use in molecular electronic devices and redox flow batteries. nih.govacs.orgnih.gov

Photochemistry: Its strong light absorption in the visible region is beneficial for applications in solar energy and photodynamic therapy. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H28ClFeN4 |

|---|---|

Molecular Weight |

704.0 g/mol |

IUPAC Name |

iron(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;chloride |

InChI |

InChI=1S/C44H28N4.ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |

InChI Key |

ZDYSAMCSFRQDMN-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cl-].[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Iron Iii Tetraphenylporphyrin Chloride

Established Synthetic Routes

The synthesis of iron(III) tetraphenylporphyrin (B126558) chloride can be broadly categorized into one-pot and two-step methodologies, with recent advancements focusing on more efficient and environmentally benign approaches.

One-Pot and Two-Step Synthesis Methods

The traditional synthesis of iron(III) tetraphenylporphyrin chloride often involves a two-step method . This process begins with the synthesis of the free-base porphyrin, tetraphenylporphyrin (H₂TPP), through the condensation of pyrrole (B145914) and benzaldehyde (B42025). Subsequently, the free-base porphyrin is metalated with an iron(II) salt, typically iron(II) chloride, in a suitable solvent, followed by aerial oxidation to yield the final iron(III) complex.

In contrast, one-pot synthesis methods offer a more streamlined approach by combining the formation of the porphyrin ring and the insertion of the iron ion in a single reaction vessel. These methods are generally considered superior in terms of reaction time, yields, and ease of workup compared to the two-step procedures. acs.orgnih.gov For instance, a one-pot method involving the reaction of pyrrole, benzaldehyde, and an iron salt in a mixed solvent system can significantly improve efficiency. acs.orgnih.gov

| Synthesis Method | General Steps | Advantages | Disadvantages |

| Two-Step Method | 1. Synthesis of H₂TPP. 2. Metalation with FeCl₂ and oxidation. | Stepwise control, easier purification of intermediates. | Longer reaction times, lower overall yields. acs.org |

| One-Pot Method | Condensation of pyrrole and benzaldehyde in the presence of an iron salt. | Higher yields, shorter reaction times, simpler workup. acs.orgnih.gov | Potential for more complex purification of the final product. |

Mixed-Solvent and Green Chemistry Approaches

The choice of solvent plays a critical role in the synthesis of this compound, influencing both the yield and the reaction conditions. Mixed-solvent systems have been shown to be particularly effective. A combination of propionic acid, glacial acetic acid, and m-nitrotoluene has been reported to produce high yields (28.7%–40.4%) of substituted iron(III) tetraphenylporphyrin chlorides. acs.orgnih.gov The use of mixed solvents allows for fine-tuning of the polarity and acidity of the reaction medium, which can enhance the collision frequencies of reactant molecules and accelerate the formation of the porphyrin macrocycle. acs.org

In line with the principles of green chemistry , efforts have been made to develop more environmentally friendly synthetic routes. These approaches aim to reduce the use of hazardous solvents and reagents. For example, "grind and stirring" methods have been explored as a greener alternative. rsc.org Furthermore, research into catalytic one-pot syntheses in aqueous media at room temperature highlights a significant advancement towards sustainable chemical production. dntb.gov.ua These green methods not only minimize environmental impact but can also offer high step-economy and the potential for catalyst reuse. dntb.gov.ua

Functionalization and Substitution Strategies

The properties and reactivity of this compound can be precisely modulated through functionalization of the porphyrin macrocycle or by altering the axial ligand.

Peripheral Substituent Effects (e.g., Halogenation)

The introduction of substituents onto the peripheral phenyl groups of the tetraphenylporphyrin ring significantly impacts the electronic and geometric properties of the iron center. Halogenation is a common strategy to achieve this.

The position of the substituent (ortho- or para-) has a pronounced effect on the geometry of the molecule. Ortho-substituents tend to force the phenyl rings to be more perpendicular to the porphyrin plane. nih.gov This steric effect can influence the accessibility of the iron center.

Electronically, both electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OH, -OCH₃) groups alter the frontier orbital energies of the complex. nih.gov Electron-withdrawing groups generally lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), while electron-donating groups raise them. nih.gov For instance, the presence of a strong electron-withdrawing p-nitrophenyl substituent leads to a red shift of the Soret band in the UV-vis spectrum, which is attributed to a decrease in the electronic density of the porphyrin ring and a smaller HOMO-LUMO energy gap. nih.govnih.gov

Interestingly, ortho-halogen and -CF₃ substituents have been found to be electron-donating, which is thought to be due to direct overlap between the electron clouds of the halogens and the π-system of the porphyrin. acs.org This effect can decrease the Lewis acidity of the iron(III) center. acs.org The nature of the halogen also matters; for example, the spread of pyrrole-H resonances in the ¹H NMR spectra of low-spin Fe(III) complexes decreases in the order Cl₂ > F₂ > Br₂ > F > Cl > Br, indicating varying degrees of apparent electron-donating character. acs.org

| Substituent | Position | Effect on Geometry | Electronic Effect |

| Halogen | ortho- | Phenyl rings more perpendicular to porphyrin plane. nih.gov | Can be electron-donating due to overlap with porphyrin π-system. acs.org |

| -NO₂ | para- | Less significant geometric change. | Strong electron-withdrawing, lowers HOMO/LUMO energies, red-shifts Soret band. nih.govnih.govnih.gov |

| -OCH₃ | para- | Less significant geometric change. | Electron-donating, raises HOMO/LUMO energies. nih.gov |

Axial Ligand Modification Approaches

The chloride ion in this compound is an axial ligand that can be readily exchanged for other ligands. This modification is a powerful tool for tuning the electronic structure, spin state, and reactivity of the iron center. The axial ligand plays a dominant role in determining these properties. worldscientific.com

The synthesis of iron(III) tetraphenylporphyrin complexes with different axial ligands can be achieved through various methods. For example, five-coordinate complexes with substituted phenylcyanamide (B1618024) ligands have been prepared by reacting this compound with the corresponding thallium salt of the phenylcyanamide. researchgate.net Similarly, exchanging the chloride for a thiocyanate (B1210189) (SCN⁻) ligand has been shown to influence the electrocatalytic activity of the complex for CO₂ reduction. acs.org

The nature of the axial ligand can also influence the spin state of the iron(III) center. For instance, coordination of strong-field ligands can lead to six-coordinate, low-spin ferric complexes. core.ac.uk The addition of ligands like pyridine (B92270) can lead to the formation of high-spin six-coordinate Fe(III) complexes which can then autoreduce to air-stable low-spin Fe(II) species. rsc.org The use of non-equivalent axial ligands, such as perchlorate (B79767) and dimethylformamide, can also lead to high-spin Fe(III) porphyrins.

Furthermore, the in-situ exchange of the axial chloride ligand to a triflate has been shown to significantly enhance the reactivity of iron(III) porphyrin complexes in oxidation reactions, as triflate is a weaker donor than chloride. nih.gov This highlights how axial ligand modification can be a key strategy in catalyst design.

Electronic Structure and Spectroscopic Characterization of Iron Iii Tetraphenylporphyrin Chloride

Spectroscopic Probes of Electronic Configuration

The electronic structure of iron(III) tetraphenylporphyrin (B126558) chloride, a high-spin ferric complex, has been extensively investigated using a variety of spectroscopic techniques. These methods provide detailed insights into the electron configuration, orbital energies, and the nature of bonding within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer (CT) Transitions

The UV-Vis absorption spectrum of iron(III) tetraphenylporphyrin chloride is characterized by intense absorption bands arising from π to π* electronic transitions within the porphyrin macrocycle. The most prominent feature is the Soret band, located in the near-UV region, and weaker Q-bands are observed in the visible region. researchgate.netrsc.orgresearchgate.net

In dichloromethane (B109758), the Soret band for Fe(TPP)Cl appears at approximately 419 nm, with two broader Q-bands at 518 nm and 661 nm. researchgate.net The insertion of the iron(III) ion into the free base porphyrin ring leads to a decrease in the number and intensity of the Q-bands and a slight red shift of the Soret band. nih.gov This change is attributed to an increase in the structural symmetry from D2h in the free base to C4v in the iron complex. nih.gov

The electronic spectrum is more complex than that of a simple porphyrin due to the presence of charge transfer (CT) transitions involving the iron center. A correlated analysis of absorption and magnetic circular dichroism (MCD) spectra has identified at least 20 different electronic transitions. acs.org The Soret band itself is split into three components, a phenomenon explained by the mixing of one of its components with a porphyrin A2u(π) → Eg(π*) transition. acs.org A broad, intense absorption at an energy higher than the Soret band is attributed to one of the Soret components mixed with a chloro to iron CT transition of both σ and π character. acs.org Furthermore, a low-energy absorption band observed around 650 nm has been assigned to two porphyrin-to-iron charge transfer transitions. acs.org

Table 1: UV-Vis Spectroscopic Data for this compound and Related Compounds

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

|---|---|---|---|

| Fe(TPP)Cl | 419 | 518, 661 | Dichloromethane |

| Fe(TPP)Cl | 418 | 507, 572 | Dichloromethane |

| Fe(o-NO₂TPP)Cl | 422 | 510, 579 | Not Specified |

| Fe(p-NO₂TPP)Cl | 422 | Not Specified | Not Specified |

| Fe(o-ClTPP)Cl | 418 | 505, 576 | Not Specified |

| Fe(p-ClTPP)Cl | Not Specified | Not Specified | Not Specified |

| Fe(o-CH₃TPP)Cl | 416 | 511, 585 | Not Specified |

| Fe(p-CH₃TPP)Cl | Not Specified | Not Specified | Not Specified |

| Fe(o-OCH₃TPP)Cl | Not Specified | Not Specified | Not Specified |

| Fe(p-OCH₃TPP)Cl | Not Specified | Not Specified | Not Specified |

Data compiled from various sources. researchgate.netrsc.orgresearchgate.netnih.gov

Infrared (IR) and Far-Infrared (FIR) Spectroscopy

Infrared (IR) and Far-Infrared (FIR) spectroscopy are valuable tools for confirming the formation of the iron porphyrin complex and identifying characteristic vibrational modes. Upon insertion of the iron ion into the porphyrin core, the N-H bond stretching (~3300 cm⁻¹) and bending (~960 cm⁻¹) vibrations of the free base porphyrin disappear. nih.govresearchgate.net Concurrently, a new characteristic band for the Fe-N stretching vibration appears around 1000 cm⁻¹. rsc.orgnih.gov

Other significant bands in the IR spectrum include C-H stretches of the phenyl and pyrrole (B145914) rings (2923–3133 cm⁻¹), C=C stretching modes (1494–1682 cm⁻¹), and C=N stretching vibrations (1334–1352 cm⁻¹). nih.gov The FIR region provides information about the iron-chloride bond. The Fe-Cl vibrational frequency is observed in the range of 359–379 cm⁻¹. nih.govresearchgate.net The position of this band can be influenced by the electronic properties of substituents on the phenyl rings, with electron-withdrawing groups causing a blue shift, which is attributed to changes in electron transfer and molecular planarity within the porphyrin ring. nih.govnih.gov

Table 2: Key IR and FIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Fe-N Stretch | ~1000 |

| Fe-Cl Stretch | 359 - 379 |

| C-H Stretch (Aromatic) | 2923 - 3133 |

| C=C Stretch | 1494 - 1682 |

| C=N Stretch | 1334 - 1352 |

Data compiled from multiple sources. rsc.orgnih.govresearchgate.net

Mössbauer Spectroscopy and Quadrupole Splitting Analysis

Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the iron nucleus. For this compound, the Mössbauer parameters, namely the isomer shift (IS) and the quadrupole splitting (QS), are characteristic of a high-spin Fe(III) (S=5/2) state. icm.edu.plresearchgate.net

At low temperatures (e.g., 6 K), typical values for the isomer shift are around 0.48 mm/s, and the quadrupole splitting is approximately 0.60 mm/s. icm.edu.pl The isomer shift is indicative of the s-electron density at the nucleus, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. For a high-spin d⁵ ion, the EFG is primarily determined by the lattice contribution, as the valence contribution from the symmetrically filled d-shell is zero. Any distortion from cubic symmetry in the ligand field, however, will result in a non-zero QS. cdnsciencepub.com

Studies have shown that the quadrupole splitting in Fe(TPP)Cl exhibits temperature dependence. icm.edu.plresearchgate.net This has been suggested to be due to the thermal population of energetically close electronic states. icm.edu.pl The asymmetry observed in the quadrupole doublet at low temperatures can also provide information about the molecular orientation and interactions in the solid state. icm.edu.plresearchgate.net

Table 3: Mössbauer Parameters for this compound at Different Temperatures

| Temperature (K) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |

|---|---|---|

| 6 | 0.48 | 0.60 |

| 293 | Not Specified | Not Specified |

| 95 | Not Specified | Not Specified |

| 304 | Not Specified | Not Specified |

Data compiled from Kaczmarzyk et al. icm.edu.pl

Magnetic Circular Dichroism (MCD) Spectroscopy and Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, provides a more detailed assignment of the complex electronic spectra of high-spin ferric porphyrins. acs.org The MCD spectrum of Fe(TPP)Cl is composed of temperature-dependent C-terms and temperature-independent A- and B-terms, which help to distinguish and assign the numerous overlapping electronic transitions. acs.orgrsc.org

A correlated fit of the absorption and low-temperature MCD spectra has allowed for the identification of at least 20 distinct electronic transitions. acs.org This detailed analysis has been crucial in understanding the splitting of the Soret band and identifying various charge-transfer transitions that are not readily apparent in the absorption spectrum alone. acs.org For instance, high-temperature MCD data were instrumental in identifying the Qv band at 20,202 cm⁻¹. acs.org The solvent environment can also influence the MCD spectra of high-spin Fe(III) heme complexes, indicating the sensitivity of the electronic transitions to the polarity of the surrounding medium. nih.govdoi.org

X-ray Absorption Spectroscopy (XANES) at C, N, and Fe K-edges

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic and geometric structure around a specific absorbing atom. For this compound, XANES studies at the Fe K-edge provide information about the oxidation state, coordination geometry, and covalency of the iron center. The pre-edge features in the Fe K-edge spectrum are particularly sensitive to the coordination environment and can be used to distinguish between different coordination numbers and geometries. While specific XANES data for the C and N K-edges of Fe(TPP)Cl are less commonly reported in the provided context, such studies would offer insights into the electronic structure of the porphyrin ligand itself and the nature of the Fe-N bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Spin Density Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules like this compound provides a unique window into the distribution of unpaired electron spin density across the molecule. The large paramagnetic shifts (hyperfine shifts) observed in the ¹H NMR spectrum are a direct consequence of the interaction of the nuclear spins with the unpaired electrons of the high-spin Fe(III) center.

The hyperfine shift is composed of two components: the contact shift, which arises from the presence of unpaired spin density at the nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron spin and the nuclear spin. By analyzing the pattern of these isotropic shifts, it is possible to map the spin delocalization from the iron center onto the porphyrin macrocycle. nih.gov

For high-spin Fe(III) porphyrins, spin density is delocalized onto the porphyrin ring primarily through π-bonding interactions. illinois.edu Studies on related β-substituted TPP complexes show that the pattern of pyrrole proton resonances can be used as a sensitive probe to map this spin density distribution. nih.gov The electronic nature of substituents on the porphyrin periphery can significantly influence the isotropic shifts, demonstrating the transmission of electronic effects across the conjugated system. nih.gov Density functional theory (DFT) calculations have been successfully used to predict the hyperfine shifts and provide a theoretical basis for understanding the observed spin density distribution. illinois.eduaip.org It has been shown that spin is transferred from the Fe atom to the porphyrin ring, and some electron density with the opposite spin is transferred from the porphyrin back to the iron atom via σ- and π-type bonding. aip.org

Ultrafast Transient Absorption Spectroscopy and Excited State Relaxation

Ultrafast transient absorption spectroscopy is a powerful technique used to investigate the fleeting excited states of molecules. In the case of this compound, this method has elucidated a multi-step relaxation pathway following photoexcitation. When the ground state is excited, either near the Soret band (around 400 nm) or the Q band (around 520 nm), the molecule undergoes a series of rapid electronic transitions. researchgate.net

The initial relaxation occurs from the lowest lying porphyrin singlet (π, π*) manifold, leading to the formation of a ligand-to-metal charge transfer (LMCT) state, specifically a (π, dπ) state. researchgate.net This process is exceptionally fast, occurring on a timescale of 0.4 to 0.6 picoseconds. Following this, a metal-to-ligand charge transfer (MLCT) transition takes place from the iron center to the porphyrin ring within 1.8 to 2.3 picoseconds. This MLCT transition results in the formation of an excited 4T intermediate spin state of the complex. researchgate.net The system then relaxes from this excited intermediate state back to the high-spin 6A1 ground state over a period of 13 to 18 picoseconds. researchgate.net This relatively slow electronic relaxation for the symmetric this compound is in contrast to the much faster, sub-picosecond ground state recovery observed in less symmetric, biologically relevant heme systems. researchgate.net

| Excitation and Relaxation Pathway of this compound |

| Step 1: Photoexcitation |

| Initial State: |

| Excitation Wavelengths: |

| Step 2: Formation of LMCT State |

| Transition: |

| Resulting State: |

| Timescale: |

| Step 3: Formation of Excited Intermediate Spin State |

| Transition: |

| Resulting State: |

| Timescale: |

| Step 4: Return to Ground State |

| Transition: |

| Final State: |

| Timescale: |

Iron Spin States and Their Interconversions

The electronic configuration of the iron center in this compound dictates its magnetic properties, which are primarily defined by its spin state.

In its stable ground state, this compound typically exists as a high-spin (S=5/2) complex. researchgate.net This is a common configuration for five-coordinate ferric porphyrins. core.ac.uk The high-spin state is characterized by five unpaired electrons in the d-orbitals of the iron atom. This configuration is supported by various experimental data. For instance, solid-state magnetic susceptibility measurements reveal an effective magnetic moment consistent with a high-spin ferric center. rsc.org Furthermore, Mössbauer and EPR spectroscopy parameters are characteristic of a high-spin Fe(III) ion. researchgate.net The mean equatorial distance between the iron(III) atom and the nitrogen atoms of the porphyrin ring (Fe–Np) is also indicative of a high-spin complex. researchgate.net

| Evidence for High-Spin (S=5/2) State |

| Magnetic Susceptibility |

| Effective Magnetic Moment (µeff): |

| Spectroscopy |

| EPR: |

| Mössbauer: |

| Structural Data |

| Fe-Np Bond Distances: |

While the high-spin state is predominant, this compound and related complexes can exhibit intermediate-spin (S=3/2) or low-spin (S=1/2) states under certain conditions. The spin state can be influenced by external factors such as hydrogen bonding, which can trigger a reversible switch from a high-spin (S=5/2) to an intermediate-spin (S=3/2) state in some iron(III) porphyrin chlorides. nih.gov This transition involves a lengthening of the Fe-Cl bond and a shortening of the Fe-Np distances. nih.gov

Furthermore, the excited state relaxation pathway of this compound involves a transient intermediate-spin state, as observed in ultrafast transient absorption spectroscopy. researchgate.net In some highly nonplanar iron(III) porphyrins, a quantum-mixed S=5/2, 3/2 intermediate-spin state has been identified. capes.gov.br

Low-spin (S=1/2) states are typically achieved in six-coordinate iron(III) porphyrins with two strong-field axial ligands. core.ac.ukacs.org The electronic ground state of these low-spin complexes, whether (dxy)2(dxz, dyz)3 or (dxz, dyz)4(dxy)1, is influenced by factors such as the strength of the axial ligands, the conformation of the porphyrin ring, and the electronic effects of substituents on the macrocycle. researchgate.net

Molecular Orbital Analysis and Electronic Density Distribution

The electronic properties of this compound are governed by the interactions between the d-orbitals of the central iron atom and the π-orbitals of the porphyrin macrocycle. Molecular orbital analysis, often supported by Density Functional Theory (DFT) calculations, provides insight into this electronic structure.

According to Gouterman's four-orbital model, the characteristic absorption spectrum of metalloporphyrins arises from π-π* electronic transitions between the two highest occupied molecular orbitals (HOMOs), a1u(π) and a2u(π), and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of eg(π*) orbitals of the porphyrin ring. researchgate.net The central iron ion perturbs these molecular orbitals. researchgate.net

DFT studies on this compound reveal a complex interplay of electron and spin density between the metal and the ligand. researchgate.netustc.edu.cn These calculations show that there is a partial transfer of spin from the Fe atom to the porphyrin ring. researchgate.net Concurrently, some electron density with a spin opposite to that of the unpaired electrons on the Fe atom is transferred from the porphyrin ring to the Fe atom. This transfer is mediated by both π-type and σ-type bonding interactions between the iron atom and the porphyrin ring. researchgate.net The splitting of the d-orbital energies in the square-pyramidal ligand field results in an orbital occupation pattern of (xz,yz)2(xy)1(z2)1(x2 − y2)1 for the high-spin state. rsc.org

Catalytic Activity and Mechanistic Elucidation of Iron Iii Tetraphenylporphyrin Chloride

Oxidative Catalysis Mechanisms

Fe(TPP)Cl is a well-established catalyst for a variety of oxidation reactions, most notably the epoxidation of alkenes and the hydroxylation of alkanes. These reactions are of significant interest due to their prevalence in biological systems and their importance in synthetic organic chemistry. The catalytic cycle in these oxidative processes generally involves the activation of an oxygen atom donor to generate a highly reactive high-valent iron-oxo species, which then transfers the oxygen atom to the substrate.

Alkene Epoxidation and Alkane Hydroxylation

The mechanism of alkene epoxidation and alkane hydroxylation catalyzed by Fe(TPP)Cl is widely accepted to proceed through a pathway involving a high-valent iron-oxo intermediate. In a typical catalytic cycle, the initial Fe(III) porphyrin reacts with an oxygen atom donor, such as iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA), to form a key reactive intermediate, an iron(IV)-oxo porphyrin π-cation radical, often referred to as Compound I.

Oxygen Activation and Intermediate Species (e.g., Iron-Oxo Complexes, Ferric-Superoxide)

The activation of molecular oxygen or the transfer of an oxygen atom from a donor is a critical step in the catalytic cycle. The key intermediates are high-valent iron-oxo species. The reaction of Fe(TPP)Cl with an oxidant leads to the formation of an iron(IV)-oxo porphyrin, which can be further oxidized to the more reactive iron(IV)-oxo porphyrin π-cation radical (Compound I). researchgate.net These species have been characterized spectroscopically in model systems. researchgate.netrsc.orgnih.gov The electronic nature of the axial ligand coordinated to the iron center can modulate the reactivity of these iron-oxo intermediates. nih.gov

In the context of reductive catalysis, particularly the oxygen reduction reaction (ORR), the initial step of oxygen activation involves the reduction of the Fe(III) center to Fe(II), which then binds molecular oxygen to form a ferric-superoxide ([Fe(III)-O₂⁻]) species. researchgate.netresearchgate.net This ferric-superoxide intermediate is a crucial branch point, which, in oxidative catalysis, can lead to the formation of the high-valent iron-oxo species upon further reaction, while in reductive catalysis, it undergoes further reduction and protonation. The protonation of the ferric-superoxide is often the rate-determining step in the catalytic reduction of oxygen. researchgate.netresearchgate.net

Substrate Scope and Reaction Selectivity

The catalytic activity of Iron(III) tetraphenylporphyrin (B126558) chloride extends to a range of alkene and alkane substrates. The selectivity of these reactions is a key aspect of its utility.

In alkene epoxidation , Fe(TPP)Cl has been shown to effectively catalyze the conversion of various olefins to their corresponding epoxides. For example, in an electrocatalytic system, cyclooctene (B146475) and cyclohexene (B86901) are converted to their epoxides with good yields. nih.gov The reaction generally proceeds with retention of the alkene stereochemistry.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclooctene | Cyclooctene oxide | 78 | nih.gov |

| Cyclohexene | Cyclohexene oxide | 64 | nih.gov |

For alkane hydroxylation , the regioselectivity is a critical factor and is influenced by both the substrate structure and the catalyst design. Generally, the reactivity of C-H bonds follows the order tertiary > secondary > primary. However, the use of sterically demanding porphyrin ligands can alter this selectivity, favoring the oxidation of less hindered primary C-H bonds. acs.org For instance, the hydroxylation of pentane (B18724) can yield a mixture of 1-pentanol, 2-pentanol, and 3-pentanol, with the product distribution being dependent on the specific iron porphyrin catalyst used. rsc.orgchemistryviews.org Similarly, the oxidation of adamantane, which contains both tertiary and secondary C-H bonds, provides a classic example of how catalyst structure can direct regioselectivity. researchgate.netchemistryviews.org

| Substrate | Catalyst | Product Distribution (relative %) | Reference |

|---|---|---|---|

| Pentane | Fe(TPP)Cl | 1-ol: 2-ol: 3-ol - Varies with conditions | rsc.orgchemistryviews.org |

| Halogenated Fe Porphyrins | Increased preference for primary carbon oxidation | chemistryviews.org | |

| Adamantane | Fe(P)Cl | Ctert/Csec selectivity: 14 | researchgate.net |

| Fe(PCl8)Cl | Ctert/Csec selectivity: 4 | researchgate.net |

Reductive Catalysis Pathways

Beyond its role in oxidation, Fe(TPP)Cl is also a competent catalyst for important reductive transformations, including the oxygen reduction reaction (ORR) and the electrochemical reduction of carbon dioxide (CO₂). These processes are central to energy conversion and storage technologies.

Oxygen Reduction Reaction (ORR) Mechanistic Studies

The electrocatalytic reduction of oxygen to water by Fe(TPP)Cl has been studied in detail. The mechanism involves a series of electron and proton transfer steps. The catalytic cycle is initiated by the reduction of the Fe(III) center to Fe(II). The Fe(II) species then binds O₂ to form a ferric-superoxide intermediate (Fe³⁺-O₂⁻). researchgate.netresearchgate.net This is followed by a rate-determining proton transfer to the superoxide (B77818) moiety to generate a hydroperoxyl species (Fe³⁺-OOH). researchgate.net Subsequent rapid electron and proton transfers lead to the cleavage of the O-O bond and the formation of water, regenerating the Fe(III) catalyst. The resting state of the catalyst and the rate-determining step can be influenced by the reaction conditions, such as the acidity of the medium and the applied potential. researchgate.net

Carbon Dioxide (CO₂) Reduction Electrocatalysis

The electrochemical reduction of CO₂ to value-added products like carbon monoxide (CO) or hydrocarbons is a key area of research for sustainable energy. Iron(III) tetraphenylporphyrin chloride has been identified as an effective molecular electrocatalyst for this transformation, primarily converting CO₂ to CO. acs.orgchemrxiv.orgrsc.org

The catalytic cycle is generally understood to begin with the reduction of the Fe(III) porphyrin to a more electron-rich, formally Fe(0) state, which is the catalytically active species. nih.gov This highly reduced iron center is capable of binding and activating the CO₂ molecule. The mechanism involves the formation of an intermediate Fe-CO₂ adduct. acs.org The presence of a Brønsted acid, such as phenol (B47542) or water, has been shown to be crucial for the subsequent C-O bond cleavage and the release of CO, highlighting the importance of proton transfer in the catalytic cycle. acs.orgacs.org The efficiency and selectivity of the CO₂ reduction can be tuned by modifying the porphyrin ligand with electron-withdrawing or -donating groups, or by introducing functional groups in the second coordination sphere that can stabilize the Fe-CO₂ intermediate or facilitate proton relay. nih.gov

| Catalyst | Product | Faradaic Efficiency (%) for CO | Turnover Number (TON) for CO | Reference |

|---|---|---|---|---|

| Fe(TPP)Cl | CO | ~40 | 40 | chemrxiv.org |

| Fe_MOF-525 | CO | 41 ± 8 | 1520 | acs.org |

| FeF20TPP/CNT-CF | CO | ~95 | - | acs.org |

Other Catalytic Transformations

Beyond the more extensively studied oxidation reactions, this compound demonstrates catalytic activity in a variety of other organic transformations, including carbon-nitrogen bond formation, rearrangement reactions, and processes driven by its Lewis acidic nature.

N-H Insertion Reactions

This compound has been identified as an effective catalyst for the insertion of carbenes into the N-H bonds of amines, utilizing ethyl diazoacetate as the carbene source. iastate.edu This reaction provides a direct method for the formation of new C-N bonds. The catalytic system is efficient for a range of aliphatic and aromatic amines, affording the corresponding N-substituted glycine (B1666218) esters in good to excellent yields. iastate.edu

Mechanistic studies, including competition reactions and linear free energy relationships, suggest a pathway involving the initial formation of an iron carbene complex. The rate-determining step is proposed to be the nucleophilic attack of the amine on this electrophilic iron carbene intermediate. iastate.edu This is supported by the observation that electron-donating groups on para-substituted anilines enhance the reaction rate. iastate.edu

The catalytic activity is influenced by the electronic properties of the porphyrin ligand. Iron porphyrins bearing electron-donating groups on the periphery of the tetraphenylporphyrin ring exhibit enhanced catalytic activity. For instance, an iron porphyrin with methoxy (B1213986) substituents reacted to completion in under 5 minutes, whereas an electron-deficient porphyrin with fluorine substituents required 40 minutes for the same transformation. iastate.edu

Table 1: Catalytic N-H Insertion into Piperidine with Various Iron Porphyrins iastate.edu

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| Fe(TMeO-PP)Cl | < 5 | 97 |

| Fe(TPP)Cl | 15 | 95 |

This table is interactive. You can sort and filter the data.

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation, a classic transformation converting ketones to esters or lactones, can be catalyzed by this compound. worldscientific.comorganic-chemistry.org This catalytic system typically employs molecular oxygen as the terminal oxidant in the presence of an aldehyde, such as benzaldehyde (B42025), which acts as an oxygen acceptor. frontierspecialtychemicals.comworldscientific.com The reaction proceeds under mild conditions and demonstrates high activity and selectivity, particularly for the oxidation of cyclic ketones to their corresponding lactones. worldscientific.comresearchgate.net

The efficiency of the catalytic process is dependent on several factors, including the choice of solvent and the reaction temperature. Studies have shown that the conversion of cyclohexanone (B45756) increases with temperature up to 60°C, after which it plateaus. worldscientific.com The catalyst has demonstrated remarkable turnover numbers, reaching up to 71,000 in large-scale oxidations of cyclohexanone, highlighting its potential for practical applications. worldscientific.comresearchgate.net The proposed mechanism is believed to involve radical species, as the reaction is inhibited by the addition of radical scavengers. worldscientific.com

Table 2: Effect of Temperature on the Baeyer-Villiger Oxidation of Cyclohexanone Catalyzed by Fe(TPP)Cl worldscientific.com

| Temperature (°C) | Conversion (%) |

|---|---|

| 40 | 75 |

| 50 | 88 |

| 60 | 99 |

This table is interactive. You can sort and filter the data.

Lewis Acid Catalysis and Functional Group Transformations

The iron center in this compound can function as a Lewis acid, enabling it to catalyze a variety of functional group transformations. This catalytic activity is distinct from its role in redox catalysis and is based on the ability of the iron center to accept electron pairs.

Examples of transformations catalyzed by the Lewis acidity of this compound include:

Acetalization: It catalyzes the protection of carbonyl groups through the formation of acetals and ketals. mdpi.com

Silylation: The complex has been used as a catalyst for the silylation of hydroxyl groups using agents like hexamethyldisilazane. mdpi.com

Rearrangement of Epoxides: It can catalyze the isomerization of epoxides into carbonyl compounds. mdpi.com

Conversion of Epoxides to Thiiranes: In the presence of a suitable sulfur source, it efficiently catalyzes the conversion of epoxides to the corresponding thiiranes. mdpi.com

The Lewis acidity, and therefore the catalytic activity, can be modulated by the substituents on the tetraphenylporphyrin ring. Electron-withdrawing groups, such as fluorine atoms, enhance the Lewis acidity of the iron center, leading to a significant increase in catalytic efficiency for these transformations. For instance, in the acetalization of benzaldehyde, the highly fluorinated iron(III) tetrakis(pentafluorophenyl)porphyrin chloride shows substantially higher conversion rates compared to the non-fluorinated analogue. mdpi.com

Influence of Substituents and Axial Ligands on Catalytic Performance

The catalytic performance of this compound is not static but can be finely tuned by modifying the structure of the complex. The two primary avenues for this modulation are the introduction of substituents onto the peripheral positions of the porphyrin ring and the variation of the axial ligand coordinated to the iron center. nih.govresearchgate.net

Influence of Substituents:

The electronic nature of the substituents on the phenyl groups of the tetraphenylporphyrin macrocycle has a profound impact on the catalytic activity. The introduction of electron-withdrawing or electron-donating groups alters the electronic properties of the iron center, thereby influencing its interaction with substrates and its redox potential. mdpi.com

Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) render the iron center more electron-deficient and a stronger Lewis acid. mdpi.comnih.gov This enhancement in Lewis acidity can significantly boost the catalytic activity in reactions such as the acetalization of aldehydes. mdpi.com In oxidation reactions, highly electron-deficient iron porphyrins have been shown to be more efficient in processes initiated by single-electron transfer (SET). nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density at the iron center. This can enhance the catalytic activity in reactions where the catalyst acts as a nucleophile or where the rate-determining step involves the attack of an electrophile on the metal center. For example, in N-H insertion reactions, electron-donating groups on the porphyrin periphery were found to enhance the catalytic activity. iastate.edu

Influence of Axial Ligands:

The axial ligand, the non-porphyrin ligand coordinated directly to the iron center, plays a crucial role in determining the electronic structure, redox potential, and reactivity of the complex. researchgate.net The nature of this ligand can exert a significant "push effect," influencing the electron density at the metal. researchgate.net

The chloride ion in this compound can be exchanged for other ligands, and this exchange can have a dramatic effect on catalysis. For instance, replacing the axial chloride ligand with a weaker donor like triflate (OTf⁻) can enhance the reactivity of the iron porphyrin in oxidation reactions. nih.gov The electrochemical properties of the complex are also sensitive to the axial ligand. The Fe(III)/Fe(II) redox couple, for example, is shifted depending on whether the axial ligand is chloride or a more weakly coordinating anion like hexafluorophosphate (B91526) (PF₆⁻). acs.org In some catalytic cycles, the coordination of a neutral axial ligand, such as pyridine (B92270) or imidazole (B134444), is a key step that influences the subsequent reactivity of the complex. wikipedia.org The choice of solvent can also play a role, as coordinating solvents can potentially displace or interact with the axial ligand, thereby affecting the catalytic behavior. nih.gov

Electrochemical Properties and Redox Chemistry of Iron Iii Tetraphenylporphyrin Chloride

Redox Potentials and Multi-Electron Transfer Processes

Iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) undergoes three successive one-electron transfers. These redox events correspond to the Fe(III)/Fe(II), Fe(II)/Fe(I), and Fe(I)/Fe(0) couples. In a solution of dimethylformamide (DMF) with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆) as the supporting electrolyte, three distinct redox couples are observed.

The half-wave potentials (E₁/₂) for these processes, which are an average of the anodic and cathodic peak potentials, have been determined. These multiple redox events provide a theoretical open circuit potential of 1.51 V if Fe(TPP)Cl were to be used in a symmetric redox flow battery, where it would function as both the catholyte and anolyte.

Table 1: Electrochemical Properties of Iron(III) Tetraphenylporphyrin Chloride in NBu₄PF₆/DMF Data collected in 0.1 M NBu₄PF₆ in DMF on a glassy carbon working electrode. Potentials are given in V vs Fc/Fc⁺.

| Redox Couple | E₁/₂ (V) | ΔEₚ (mV) at 100 mV s⁻¹ | k₀ (cm s⁻¹) |

|---|---|---|---|

| Fe(III)/Fe(II) | -0.36 | 133 | 1.6 x 10⁻³ |

| Fe(II)/Fe(I) | -1.33 | 75 | 4.2 x 10⁻² |

| Fe(I)/Fe(0) | -1.87 | 78 | 3.3 x 10⁻² |

Source:

Cyclic Voltammetry Studies and Electrochemical Stability in Various Media

Cyclic voltammetry (CV) is a key technique for studying the electrochemical properties of Fe(TPP)Cl. Studies have shown that the compound is stable on the timescale of CV experiments in DMF with NBu₄PF₆ as the supporting electrolyte, as evidenced by stable, overlapping traces over multiple cycles.

In dimethyl sulfoxide (B87167) (DMSO), Fe(TPP)Cl also exhibits three chemically reversible systems. The cyclic voltammogram in this medium shows anodic peaks at -0.02 V, -1.08 V, and -1.56 V, with corresponding cathodic peaks on the reverse scan at -0.07 V, -1.13 V, and -1.61 V. The ratio of anodic to cathodic peak currents is approximately one for each couple, indicating good reversibility.

The stability and electrochemical behavior can be influenced by the supporting electrolyte. For instance, replacing the chloride counterion with hexafluorophosphate (PF₆⁻) and using different electrolyte salts like potassium hexafluorophosphate (KPF₆) can alter the redox potentials and the reversibility of the redox couples. When the weakly coordinating PF₆⁻ is the counterion, the Fe(III)/Fe(II) redox couple becomes more reversible. While Fe(TPP)Cl is stable on the CV timescale, its stability during prolonged charge-discharge cycling, particularly in the presence of certain electrolytes, is a significant concern.

Ion Transfer Reactions in Interfacial Electrochemistry

The redox transformations of Fe(TPP)Cl are often coupled with ion transfer reactions, especially in multiphase electrochemical systems. When Fe(TPP)Cl is embedded in a lipophilic artificial membrane sandwiched between an electrode and an aqueous electrolyte, its redox chemistry becomes a coupled electron-ion transfer process.

The voltammetric experiment in such a setup shows that the redox transformation of Fe(TPP)Cl at the electrode-membrane interface is accompanied by simultaneous ion transfer reactions at the membrane-water interface. Specifically, the reduction of the iron center can lead to the expulsion of the chloride anion from the membrane into the aqueous phase and the ingress of cations from the aqueous solution into the membrane to maintain charge neutrality. The nature of the ions in the aqueous phase can significantly influence the voltammetry in the organic phase. For example, the electrochemical reduction of Fe(TPP)Cl within benzonitrile (B105546) microdroplets is highly dependent on the ions present in the surrounding aqueous solution.

Applications in Nonaqueous Redox Flow Battery Systems: Fundamental Electrochemical Behavior and Stability Concerns

The ability of Fe(TPP)Cl to undergo multiple electron transfers makes it an interesting candidate for nonaqueous redox flow batteries (RFBs), which offer the potential for higher cell voltages compared to aqueous systems. However, its practical application is hampered by significant stability issues.

The fundamental electrochemical behavior of Fe(TPP)Cl has been investigated for RFB applications, but studies have revealed parasitic reactions between the reduced forms of the porphyrin and commonly used supporting electrolytes. Specifically, the highly reduced [Fe(0)TPP]²⁻ species is reactive towards tetraalkylammonium cations, such as the tetrabutylammonium (NBu₄⁺) found in NBu₄PF₆. This reactivity leads to degradation of the active material and a rapid loss of capacity during charge-discharge cycling.

Cyclic voltammograms taken before and after a single charge/discharge cycle in 0.1 M NBu₄PF₆ in DMF show significant changes, indicating that the original Fe(TPP)Cl is consumed and degradation products are formed. While the compound appears stable during short-term CV scans, the prolonged exposure to highly reduced potentials during battery cycling leads to instability.

The choice of the supporting electrolyte is crucial. Studies have shown that replacing NBu₄PF₆ with KPF₆ can mitigate some of the degradation pathways, leading to enhanced stability. However, even with KPF₆, some level of degradation occurs over extended cycling, though to a significantly lesser extent than with NBu₄PF₆. Another challenge for its use in RFBs is its low solubility in neat DMF (5.2 mM), which limits the energy density of the system.

Ligand Binding and Coordination Dynamics of Iron Iii Tetraphenylporphyrin Chloride

Equilibrium and Kinetic Studies of Ligand Association/Dissociation

The interaction of Fe(TPP)Cl with various ligands, particularly nitrogenous bases like imidazoles, has been a subject of extensive study to model the behavior of heme proteins. These studies reveal the equilibrium constants for ligand binding and the kinetic rates of association and dissociation, providing insight into the stability and lability of the resulting complexes.

When Fe(TPP)Cl is dissolved in a non-coordinating solvent, the iron center is five-coordinate with the chloride ion as the axial ligand. Upon addition of a nitrogenous base (L), a stepwise replacement of the chloride and subsequent coordination of the new ligand can occur. The general equilibria can be represented as:

Fe(TPP)Cl + L ⇌ [Fe(TPP)L]Cl

[Fe(TPP)L]Cl + L ⇌ [Fe(TPP)L₂]Cl

Kinetic investigations into the substitution of axial ligands in bis-imidazole complexes of Fe(TPP)⁺ have shown that the replacement of the first imidazole (B134444) ligand by a phosphine (B1218219) ligand, such as tributylphosphine (B147548) (PBu₃), follows a strictly dissociative (D) mechanism. This pathway involves the rate-limiting dissociation of one imidazole to form a five-coordinate intermediate, [Fe(tpp)(R-im)]⁺, which then rapidly reacts with the incoming phosphine ligand. The kinetic trans effect of PBu₃ is significantly greater than that of imidazole, indicating that the phosphine ligand weakens the bond of the trans ligand, facilitating its substitution.

Thermodynamic constants for the association of imidazole with Fe(TPP)Cl in acetone (B3395972) have been determined, quantifying the affinity of the iron center for the ligand. These studies provide fundamental data on the stability of the formed complexes. For example, the binding of hydroxide (B78521) ions to the iron tetraphenylporphyrin (B126558) (TPPFe) core has been compared to that of chloride ions. While hydroxide is a stronger ligand for TPPFe(III), kinetic data show that the coordination and decoordination of chloride ions are intrinsically faster processes. acs.org

| Reacting Species | Ligand (L) | Solvent | Process | Constant | Value |

|---|---|---|---|---|---|

| [Fe(tpp)(R-im)₂]⁺ | PBu₃ | - | First Ligand Substitution | Mechanism | Dissociative (D) |

| TPPFe(III) | OH⁻ | - | Binding Affinity | Relative Strength | Stronger than Cl⁻ |

| TPPFe(III) | Cl⁻ | - | Coordination/Decoordination | Relative Rate | Faster than OH⁻ |

Nature of Axial Ligand Interactions

The nature of the bond between the iron(III) center and the axial ligand is a critical determinant of the electronic structure, spin state, and reactivity of the complex. The interaction is not a simple coordinate bond but involves a complex interplay of σ-donation, π-backbonding, and electrostatic forces.

The five-coordinate Fe(TPP)Cl complex features a high-spin iron(III) center (S=5/2). The iron atom is typically displaced from the plane of the four porphyrin nitrogen atoms (the Np plane) towards the axial chloride ligand. core.ac.uk This displacement is a characteristic feature of high-spin, five-coordinate iron porphyrins. Upon binding a second axial ligand to form a six-coordinate complex, [Fe(TPP)L₂]⁺, the iron center often transitions to a low-spin state (S=1/2) and moves back into or closer to the porphyrin plane.

The electronic properties of the axial ligand significantly influence the nature of the Fe-L bond.

π-donating ligands , such as imidazoles, engage in σ-donation to the iron's dz² orbital and can also participate in π-bonding interactions with the dxz and dyz orbitals.

π-acceptor ligands , like 4-cyanopyridine (B195900) (4-CNPy), can accept electron density from the metal's d-orbitals into their own π* orbitals.

In mixed-ligand complexes, such as [Fe(Porph)(π-acceptor)(π-donor)]⁺, synergic bonding can occur. For instance, in a complex with both 4-cyanopyridine and imidazole as axial ligands, the π-acceptor (4-CNPy) preferentially interacts with a filled d-orbital (e.g., dxz), while the π-donor (imidazole) interacts with the orthogonal, half-filled d-orbital (e.g., dyz). This electronic arrangement leads to a stable complex with a relative perpendicular orientation of the two planar axial ligands.

| Complex Type | Coordination Number | Typical Fe(III) Spin State | Fe Position relative to Porphyrin Plane | Key Interaction Features |

|---|---|---|---|---|

| Fe(TPP)Cl | 5 | High-Spin (S=5/2) | Displaced towards Cl | Primarily σ-interaction; Fe-Cl bond destabilizes metal d-orbitals. |

| [Fe(TPP)L₂]⁺ (L = Imidazole) | 6 | Low-Spin (S=1/2) | In-plane or nearly in-plane | Strong σ-donation and potential π-donation from imidazole ligands. |

| [Fe(Porph)(L₁)(L₂)]⁺ (L₁=π-acceptor, L₂=π-donor) | 6 | Low-Spin (S=1/2) | In-plane | Synergic bonding; perpendicular orientation of ligands due to specific d-orbital interactions. |

Influence of Solvent Environment on Ligand Binding Affinities

The solvent environment plays a crucial role in the ligand binding dynamics of Fe(TPP)Cl, primarily by influencing the dissociation of the Fe-Cl bond and by solvating the charged species that are formed. The strength of the Fe-Cl bond is such that its dissociation is highly dependent on the nature of the solvent.

In non-coordinating aprotic solvents like dichloromethane (B109758), Fe(TPP)Cl exists predominantly as the five-coordinate, neutral complex. However, in coordinating or protic solvents, the equilibrium can shift significantly. Protic solvents, such as methanol (B129727), can facilitate the dissociation of the chloride ligand through two primary mechanisms:

Solvation of the Chloride Anion: Protic solvents are effective at solvating anions like Cl⁻ through hydrogen bonding, which stabilizes the dissociated ion in solution.

Coordination to the Cation: The solvent molecule can coordinate to the [Fe(TPP)]⁺ cation, forming a solvated species like [Fe(TPP)(Solvent)₂]⁺.

Theoretical studies on a related compound, iron(III) [tetrakis(pentafluorophenyl)]porphyrin chloride, have shown that the dissociation is energetically more favorable in methanol than in acetonitrile (B52724). This is attributed to the strong, specific interactions between the chloride anion and methanol molecules in its first solvation shell. nih.gov The difference in the dissociation free energies in methanol versus acetonitrile was calculated to be -23 kJ/mol, in close agreement with experimental values. nih.gov This highlights that specific solute-solvent interactions, rather than just the bulk dielectric constant of the solvent, are key drivers of the dissociation process.

The choice of solvent can thus determine the availability of the cationic [Fe(TPP)]⁺ active site for binding other ligands or for catalytic reactions. For instance, the solubility of Fe(TPP)Cl is significantly different in various solvents, and exchanging the chloride counterion for a more weakly coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) can also increase solubility and alter electrochemical properties. nih.gov In dimethylformamide (DMF), the solubility of Fe(TPP)Cl was found to be 5.2 mM, which increased to 23.7 mM for the PF₆⁻ analogue. nih.gov Studies in dichloromethane have also explored the solute-solvent electronic structure interactions, revealing how even weakly coordinating solvent molecules can interact with the iron center. nih.gov

| Solvent | Solvent Type | Effect on Fe-Cl Bond | Primary Interaction Mechanism | Resulting Species |

|---|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Aprotic, Non-coordinating | Minimal dissociation | Weak solute-solvent interactions | Predominantly Fe(TPP)Cl |

| Acetonitrile (CH₃CN) | Aprotic, Coordinating | Moderate dissociation | Coordination to Fe(III) center | [Fe(TPP)(CH₃CN)₂]⁺, Cl⁻ |

| Methanol (CH₃OH) | Protic, Coordinating | Strong dissociation | Strong H-bonding to Cl⁻ and coordination to Fe(III) | [Fe(TPP)(CH₃OH)₂]⁺, Cl⁻ |

| Dimethylformamide (DMF) | Aprotic, Coordinating | Promotes solubility and ligand exchange | Coordination to Fe(III) center | [Fe(TPP)(DMF)₂]⁺, Cl⁻ |

Biomimetic Studies and Biological System Modeling Using Iron Iii Tetraphenylporphyrin Chloride

Simulation of Cytochrome P450 Enzyme Activity and Mechanisms

Iron(III) tetraphenylporphyrin (B126558) chloride, [Fe(TPP)Cl], and its substituted derivatives are extensively used as model compounds to simulate the catalytic behavior of cytochrome P450 enzymes. nih.govnih.gov These enzymes are vital in metabolic processes, catalyzing the oxidation of a wide range of substrates. The synthetic porphyrin models replicate the core function of the P450 active site, which involves activating molecular oxygen to perform oxidative reactions. binasss.sa.cr

In these model systems, [Fe(TPP)Cl] mimics the resting state of the enzyme. To initiate the catalytic cycle, the iron(III) center is first reduced to iron(II). This reduced species then binds with an oxygen donor, such as iodosylbenzene (PhIO) or molecular oxygen in the presence of a reducing agent, to form a high-valent iron-oxo intermediate. nih.govmdpi.com This intermediate is analogous to the reactive Compound I in the native P450 cycle and is the primary oxidizing agent.

Research has demonstrated the efficacy of these models in catalyzing selective oxidation reactions under mild conditions. nih.govbinasss.sa.cr For example, systems utilizing iron tetraphenylporphyrin derivatives have successfully oxidized saturated and aromatic hydrocarbons. nih.gov Studies on the degradation of organic dyes, such as gentian violet, using a [Fe(TCPP)]/PhIO system (where TCPP is a tetraphenylporphyrin derivative) showed a degradation efficiency of over 90% within an hour, highlighting the remarkable oxidative capacity of these P450 models. nih.govmdpi.com

These biomimetic studies, by simplifying the complex protein environment, allow for detailed mechanistic investigations into the nature of the reactive intermediates and the factors influencing catalytic activity and selectivity. acs.org

| Model System | Substrate/Reaction | Key Finding | Reference |

| [Fe(TCPP)] / PhIO | Gentian Violet Degradation | Catalyzed degradation of over 90% in 1 hour, mimicking P450 oxidative function. | nih.govmdpi.com |

| [RTPPFe(III)Cl] | Hydrocarbon Oxidation | Act as biomimetic catalysts for selective oxidation of saturated and aromatic hydrocarbons. | nih.gov |

| Iron Porphyrin Models | General P450 Catalysis | Form high-valent iron-oxo species analogous to Compound I, the active oxidant in the P450 cycle. | nih.gov |

Heme Protein Analogs and Electron Tunneling Dynamics

Iron(III) tetraphenylporphyrin chloride serves as a valuable structural and electronic analog for the heme centers in proteins that participate in electron transfer reactions. The redox couple of the central iron atom, cycling between Fe(III) and Fe(II) states, is fundamental to the function of proteins like cytochromes and myoglobin (B1173299). acs.org The TPP ligand provides a stable, well-defined environment that mimics the porphyrin core of natural hemes, allowing for focused studies on the electron transfer (ET) process itself, minimizing complications from the complex protein superstructure.

In biological systems, electron tunneling is a key mechanism for long-distance electron transfer. Studies on heme proteins often involve measuring the rate of electron transfer between a donor and the heme's iron center. acs.org [Fe(TPP)Cl] and its derivatives are used in model systems to probe the factors that govern these ET rates, such as distance, orientation, and the nature of the intervening medium. The electronic density in the Fe(III)/Fe(II) transition is primarily localized on the iron atom, making these models excellent for studying the specific orbitals involved in the tunneling process. acs.org

Mössbauer spectroscopy studies comparing fluorinated and non-fluorinated analogues of [Fe(TPP)Cl] provide insight into the electronic structure around the iron nucleus. chemrxiv.org Such studies, combined with density functional theory (DFT) calculations, help to characterize the charge distribution and spin states, which are critical parameters in understanding electron transfer dynamics. chemrxiv.org By systematically modifying the porphyrin periphery or the axial ligands, researchers can tune the redox potential of the iron center and observe the resulting effects on electron transfer rates, providing a deeper understanding of the regulation of these processes in natural heme proteins.

| Heme Protein Analog | Technique / Study | Finding | Reference |

| Fe(III) Porphyrin | Electron Tunneling Theory | The Fe(III)/Fe(II) redox transition involves Fe-localized orbitals, crucial for ET coupling. | acs.org |

| [Fe(TPP)Cl] | Mössbauer Spectroscopy | Parameters correspond to a high-spin Fe(III) state, providing data on electronic structure. | chemrxiv.org |

| Fluorinated [Fe(TPP)Cl] | DFT Calculations | Fluorination enhances electron transfer and chemical stability of the complex. |

Oxygen Carrier Protein Regulation Modeling

Synthetic iron porphyrins, particularly derivatives of tetraphenylporphyrin, have been instrumental in modeling the function of oxygen carrier proteins like myoglobin and hemoglobin. nih.gov The primary challenge in creating these models is to achieve reversible oxygen binding without irreversible oxidation of the iron(II) center, which typically leads to the formation of an inert µ-oxo dimer. wikipedia.org

To mimic the protective function of the protein pocket in myoglobin, model systems based on [Fe(TPP)Cl] incorporate structural modifications. These often involve adding bulky "picket-fence" or "strapped" superstructures to one or both faces of the porphyrin ring. cam.ac.uk These additions create a sterically hindered cavity that protects the bound dioxygen from reacting with a second iron porphyrin molecule, thus preventing irreversible dimerization and enabling reversible O₂ binding.

The process involves the reduction of the stable this compound to the active iron(II) state, which can then bind O₂. wikipedia.org Spectroscopic studies on these models allow for the characterization of the iron-dioxygen adduct. For example, the reaction of Fe(II)(TPP) with O₂ at low temperatures allows for the formation and observation of the ferric-superoxide species, Fe(III)(TPP)(O₂⁻), which is a key intermediate in understanding the nature of the Fe-O₂ bond. nih.gov Research on "twin-coronet" porphyrins has shown how distal hydroxyl groups can be engineered into the model to form hydrogen bonds with the bound O₂, stabilizing it and increasing O₂ affinity over carbon monoxide (CO), mimicking the selectivity seen in natural proteins. nih.gov

| Model Type | Key Structural Feature | Modeled Function | Reference |

| "Picket-fence" Porphyrin | Bulky substituents on one face | Prevents irreversible oxidation, allowing reversible O₂ binding. | cam.ac.uk |

| "Twin-coronet" Porphyrin | Overhanging hydroxyl groups | Stabilizes bound O₂ via H-bonding; improves O₂/CO selectivity. | nih.gov |

| Fe(II)(TPP) | Unhindered Porphyrin | Reversibly binds O₂ at low temperatures to form a ferric-superoxide complex. | nih.gov |

Activation of Dioxygen Under Mild Conditions

This compound is a key precursor in model systems designed to study the activation of molecular oxygen (dioxygen) under mild, ambient conditions, mirroring the processes carried out by heme enzymes. nih.govnih.govbinasss.sa.cr The activation of the relatively stable triplet ground state of O₂ is a significant challenge in chemistry. nih.gov Heme models based on [Fe(TPP)Cl] provide a pathway to overcome this barrier.

The activation process begins with the one-electron reduction of the Fe(III) center in [Fe(TPP)Cl] to form the ferrous species, Fe(II)(TPP). nih.govwikipedia.org This Fe(II) complex is capable of binding directly with molecular oxygen. This binding event involves an electron transfer from the iron(II) to the O₂, forming a ferric-superoxide intermediate, formulated as [Fe(III)(TPP)(O₂⁻)]. nih.gov This species has been successfully characterized at low temperatures, providing critical insight into the initial step of dioxygen activation. nih.gov

Further steps in the activation pathway depend on the reaction conditions. In the presence of a proton source, the ferric-superoxide can be protonated to form a perhydroxyl-iron(III) complex. nih.gov Subsequent steps can lead to the cleavage of the O-O bond, generating highly reactive oxidizing species. The ability to generate and study these intermediates using a well-defined molecular catalyst like [Fe(TPP)Cl] is fundamental to understanding how biological systems utilize dioxygen for a vast array of metabolic reactions. nih.gov

Advanced Material Applications and Functionalization Strategies for Iron Iii Tetraphenylporphyrin Chloride

Integration into Advanced Materials and Frameworks

The incorporation of Iron(III) tetraphenylporphyrin (B126558) chloride into larger, structured materials is a key strategy to amplify its intrinsic properties and create functional systems. This integration can be achieved through both covalent and non-covalent interactions, leading to the development of innovative materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functionalized polymers.

In the realm of energy storage, Iron(III) tetraphenylporphyrin chloride has been investigated as a potential component in nonaqueous redox flow batteries. acs.orgnih.govlsu.edu These batteries offer a promising solution for grid-scale energy storage, and the tunable redox properties of metalloporphyrins make them attractive candidates for the active electrolyte species. acs.orglsu.edu Studies have explored the electrochemical behavior of this compound in these systems, examining its charge/discharge cycling stability and the influence of counterions and supporting electrolytes on its performance. acs.orgnih.gov

Covalent organic frameworks (COFs) represent another important class of materials where porphyrins, including iron porphyrins, serve as building blocks. mdpi.com These porous, crystalline polymers are constructed from organic linkers, and the inclusion of metalloporphyrins can imbue them with catalytic activity, light-harvesting capabilities, and selective binding sites. For instance, porphyrin-based COFs have been synthesized for applications in filtration and separation, where the porphyrin units contribute to the framework's structure and functionality. mdpi.com The synthesis of such materials often involves the reaction of functionalized porphyrins, such as those with carboxyphenyl groups, with other organic linkers to form the extended framework. mdpi.com

The versatility of this compound also extends to its use in creating porous polymers and other composite materials. Its ability to be functionalized at the periphery of the tetraphenyl groups allows for its covalent linkage into polymer chains or attachment to solid supports. These strategies are crucial for developing heterogeneous catalysts, where the porphyrin's active site is readily accessible while preventing leaching and facilitating catalyst recovery.

Thin Film Fabrication and Optoelectronic Characteristics

The fabrication of this compound into thin films is essential for its application in various optoelectronic devices. researchgate.net Several techniques have been employed for this purpose, with thermal evaporation being a common method for depositing uniform films on substrates like quartz and glass. researchgate.net The structural and optical properties of these films are highly dependent on the deposition conditions and any subsequent annealing processes.

Research has shown that thin films of this compound prepared by thermal evaporation are often amorphous in nature, in contrast to the crystalline powder form. researchgate.net The optical properties of these films have been extensively studied using spectrophotometric measurements. The absorption spectra of these films typically exhibit a strong Soret band in the ultraviolet region and weaker Q-bands in the visible region, which are characteristic of porphyrin macrocycles. researchgate.net

The optoelectronic characteristics of these thin films make them suitable for a range of applications. The onset optical gap of this compound thin films has been determined from the analysis of their absorption coefficients. researchgate.net Furthermore, their potential for use in spintronic and optoelectronic devices is an active area of research, with studies investigating the electronic properties at the interface between the porphyrin film and the substrate. researchgate.net The interaction with the substrate can influence the electronic structure and charge transfer properties of the porphyrin molecules.

| Property | Value | Reference |

| Thin Film Deposition Method | Thermal Evaporation | researchgate.net |

| Film Structure (as-deposited) | Amorphous | researchgate.net |

| Onset Optical Gap | 1.53 eV | researchgate.net |

| Absorption Bands | Soret and Q-bands | researchgate.net |

Electrochemical Sensor Development Principles and Mechanisms

The rich electrochemical and catalytic properties of this compound form the basis for its application in the development of sensitive and selective electrochemical sensors. chemimpex.com These sensors leverage the ability of the iron center to undergo redox reactions and to catalytically interact with a wide range of analytes.

The fundamental principle behind these sensors often involves the immobilization of the porphyrin onto an electrode surface. This can be achieved through various methods, including incorporation into carbon paste electrodes or functionalization of other conductive substrates. researchgate.net The immobilized porphyrin then acts as a recognition element and a signal transducer.

The sensing mechanism can be based on several phenomena. One common approach is to utilize the catalytic activity of the iron porphyrin. For example, in biomimetic sensors, this compound can mimic the function of enzymes like cytochrome P450, catalyzing the electrochemical oxidation or reduction of a target analyte. researchgate.net This catalytic activity enhances the sensitivity of the sensor by amplifying the electrochemical signal.

Another sensing mechanism relies on the direct electrochemical response of the iron center to the presence of an analyte. The binding of an analyte to the iron center can alter its redox potential, which can be detected voltammetrically. This principle has been used to develop sensors for a variety of molecules.

Recent research has demonstrated the development of sensors for environmental pollutants, such as the herbicide 2,4-dichlorophenoxyacetic acid, using a carbon paste electrode modified with a fluorinated derivative of this compound and multi-walled carbon nanotubes. researchgate.net Other applications include sensors for carbon monoxide and various biomarkers. sigmaaldrich.com

| Analyte | Sensor Platform | Key Feature | Reference |

| 2,4-Dichlorophenoxyacetic acid | Modified Carbon Paste Electrode | Biomimetic catalysis | researchgate.net |

| Carbon Monoxide | Functionalized Reduced Graphene Oxide | High sensitivity | sigmaaldrich.com |

| Biomarkers (in whole blood) | Carbon Nanopowder-based | Ultrasensitive assay | sigmaaldrich.com |

| Limonene (in beverages) | Sulfur-Doped Graphene | Electrochemical detection | sigmaaldrich.com |

| Iron(III) Ions | PVC-based membrane | High selectivity | researchgate.net |

| Gamma-rays | Au/Fe(III)ClTPP/p-Si/Al heterojunction | Changes in I-V characteristics | researchgate.net |

Photonic Device Applications and Light Harvesting Mechanisms

The strong absorption of light in the visible region makes this compound and its derivatives promising candidates for applications in photonic devices and light-harvesting systems. chemimpex.com The porphyrin macrocycle acts as an efficient antenna, capturing photons and initiating a series of photophysical and photochemical processes.

The light-harvesting mechanism in porphyrins is based on the electronic transitions within the conjugated π-system of the macrocycle. Upon absorption of a photon, the molecule is promoted to an excited electronic state. This excited state can then relax through various pathways, including fluorescence, phosphorescence, or energy transfer to an adjacent molecule. In the context of photonic devices, this absorbed energy can be converted into an electrical signal or used to drive a chemical reaction.

One significant area of application is in photocatalysis, particularly for hydrogen production. acs.org In these systems, a photosensitizer, such as a porphyrin, absorbs light and then transfers an electron to a catalyst, which in turn reduces protons to generate hydrogen gas. acs.orgresearchgate.net Research has explored the covalent linkage of diiron complexes, which are models of the active site of [FeFe]-hydrogenase, to a porphyrin photosensitizer to create integrated photocatalytic systems. acs.org

Furthermore, the photocatalytic properties of iron porphyrins have been utilized for the degradation of organic pollutants. For example, Iron(III) meso-tetra(4-carboxyphenyl)porphine (B77598) chloride has demonstrated efficient photocatalytic performance for the degradation of p-nitrophenol under visible light. medchemexpress.com

The integration of this compound into photonic devices often requires its incorporation into a solid-state matrix or as a thin film. Its strong absorbance and ability to facilitate electron transfer processes are key properties that are exploited in the design of solar energy conversion and other light-driven technologies. chemimpex.com

Molecular Semiconductors and Liquid Crystals

The unique molecular structure and electronic properties of this compound also lend themselves to applications as molecular semiconductors and in the formation of liquid crystals.

As a molecular semiconductor, the electrical conductivity of this compound has been investigated. researchgate.net Studies have shown that its conductivity follows Jonscher's universal dynamic law, and the correlated barrier hopping (CBH) model has been used to describe the conduction mechanism. researchgate.net The semiconducting nature of this material opens up possibilities for its use in electronic devices. The charge transport properties are influenced by factors such as molecular packing in the solid state and the presence of impurities or defects. The interaction of the porphyrin with substrates, such as graphene, has also been studied to understand the influence on its electronic properties. rsc.org

The field of porphyrin-based liquid crystals has seen significant advancements, with researchers designing and synthesizing porphyrin derivatives that exhibit mesogenic behavior. rsc.orgillinois.eduresearchgate.netillinois.eduresearchgate.net By attaching flexible alkyl chains or other mesogenic units to the periphery of the tetraphenylporphyrin core, it is possible to induce the formation of liquid crystalline phases. illinois.edu These materials can self-assemble into ordered structures, such as columnar phases, where the flat porphyrin cores stack on top of one another. illinois.edu

Theoretical and Computational Chemistry Studies of Iron Iii Tetraphenylporphyrin Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in the study of complex molecules like iron(III) tetraphenylporphyrin (B126558) chloride, offering profound insights into its structure, electronics, and reactivity. DFT methods provide a balance between computational cost and accuracy, making them well-suited for large systems such as metalloporphyrins. These calculations have been instrumental in elucidating geometric parameters, molecular orbital interactions, spin state energetics, and spectroscopic properties, as well as providing mechanistic details of catalytic processes and ligand interactions.

Geometry Optimization and Structural Parameters

DFT calculations are frequently employed to determine the most stable three-dimensional structure of iron(III) tetraphenylporphyrin chloride through geometry optimization. These studies provide key structural parameters, including bond lengths and the position of the iron atom relative to the porphyrin plane, which are in good agreement with experimental data. researchgate.net

The five-coordinate iron(III) center is typically found to be displaced from the mean plane of the four porphyrin nitrogen atoms (Np). This out-of-plane displacement is a characteristic feature of high-spin, five-coordinate iron porphyrins. rsc.org DFT calculations using various functionals and basis sets have consistently reproduced this structural feature. For instance, calculations with the TPSS functional predict the displacement of the iron(III) ion from the plane of the four nitrogen atoms to be 0.466 Å, which compares favorably with the experimental value of 0.494 Å. rsc.org Other DFT studies have calculated this distance to be 0.42 Å. researchgate.net

The crucial bond lengths, Fe-N (equatorial) and Fe-Cl (axial), are also accurately predicted. Different computational approaches yield slightly varying, yet consistent, results that align well with experimental findings. researchgate.netrsc.orgresearchgate.net The agreement between theoretical and experimental data validates the accuracy of the computational models used. researchgate.net

| Parameter | Calculated Value (Å) (Functional/Basis Set) | Experimental Value (Å) | Source |

|---|---|---|---|

| Fe-Np (average) | 2.0814 (UB3LYP/STO-3G) | - | ustc.edu.cn |